molecular formula C24H22N2O3 B11361018 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11361018
M. Wt: 386.4 g/mol
InChI Key: OQBXEMBCFVWWBP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a dimethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions . The phenyl group is then introduced through a coupling reaction, followed by the attachment of the dimethylphenoxy group via an etherification reaction. The final step involves the formation of the propanamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzoxazole and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is unique due to its combination of a benzoxazole ring with a phenyl and dimethylphenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical or biological activities.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C24H22N2O3/c1-15-7-6-10-21(16(15)2)28-17(3)23(27)25-19-13-11-18(12-14-19)24-26-20-8-4-5-9-22(20)29-24/h4-14,17H,1-3H3,(H,25,27)

InChI Key

OQBXEMBCFVWWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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